molecular formula C16H14N2S B14627992 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- CAS No. 58112-92-8

2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl-

Cat. No.: B14627992
CAS No.: 58112-92-8
M. Wt: 266.4 g/mol
InChI Key: RXZWVCGYUAWJCM-UHFFFAOYSA-N
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Description

2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by the presence of a thione group at the 2-position, which differentiates it from other benzodiazepines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- typically involves the reaction of o-phenylenediamine with a suitable ketone or aldehyde under acidic or basic conditions. One common method is the condensation of o-phenylenediamine with acetone in the presence of an acid catalyst to form the benzodiazepine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry protocols, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding benzodiazepine without the thione group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzodiazepines, depending on the specific reagents and conditions used .

Scientific Research Applications

2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex in the central nervous system. By binding to specific sites on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic, sedative, and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thione group in 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-1-methyl-4-phenyl- imparts unique chemical reactivity and potential biological activities that differentiate it from other benzodiazepines. This structural feature allows for the exploration of new therapeutic applications and the development of novel derivatives .

Properties

CAS No.

58112-92-8

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

1-methyl-4-phenyl-3H-1,5-benzodiazepine-2-thione

InChI

InChI=1S/C16H14N2S/c1-18-15-10-6-5-9-13(15)17-14(11-16(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

RXZWVCGYUAWJCM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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